5-(ethoxymethyl)furan-2-carboxylic Acid

Drug Discovery Medicinal Chemistry Type 2 Diabetes

5-(Ethoxymethyl)furan-2-carboxylic acid (CAS 858249-96-4), also designated as 5-(ethoxymethyl)-2-furoic acid, is a heterocyclic building block with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. It is characterized by a furan ring substituted at the 5-position with an ethoxymethyl group and at the 2-position with a carboxylic acid moiety.

Molecular Formula C8H10O4
Molecular Weight 170.164
CAS No. 858249-96-4
Cat. No. B2414116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(ethoxymethyl)furan-2-carboxylic Acid
CAS858249-96-4
Molecular FormulaC8H10O4
Molecular Weight170.164
Structural Identifiers
SMILESCCOCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C8H10O4/c1-2-11-5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10)
InChIKeyWIVYCKXKKLJCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 5-(Ethoxymethyl)furan-2-carboxylic Acid (CAS 858249-96-4): A Strategic Furan Building Block for Drug Discovery and Chemical Biology


5-(Ethoxymethyl)furan-2-carboxylic acid (CAS 858249-96-4), also designated as 5-(ethoxymethyl)-2-furoic acid, is a heterocyclic building block with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. It is characterized by a furan ring substituted at the 5-position with an ethoxymethyl group and at the 2-position with a carboxylic acid moiety [1]. The compound is commercially available from multiple specialty chemical suppliers in research-grade purities (typically 95–98%) , positioning it as an accessible intermediate for medicinal chemistry and chemical biology projects. Its significance lies in the furan-2-carboxylic acid pharmacophore, a privileged scaffold in drug discovery campaigns targeting metabolic disorders, including type 2 diabetes mellitus (T2DM), where related derivatives have demonstrated potent inhibition of hepatic gluconeogenesis [2].

Why Generic Furan-2-Carboxylic Acids Cannot Replace 5-(Ethoxymethyl)furan-2-carboxylic Acid in SAR-Driven Programs


The furan-2-carboxylic acid scaffold is highly sensitive to the nature of the 5-position substituent, which dictates both pharmacokinetic properties and target engagement. The ethoxymethyl group in 5-(ethoxymethyl)furan-2-carboxylic acid confers a specific balance of lipophilicity (LogP ~0.84–1.37) [1], hydrogen-bonding capacity, and steric bulk that cannot be replicated by unsubstituted, hydroxyl-substituted, or methyl-substituted analogs. In the context of anti-gluconeogenesis drug discovery, the lead compound SL010110 (5-((4-allyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid) demonstrated potent activity [2]; however, its complex benzyl ether substituent introduces synthetic complexity, higher cost, and additional metabolic liabilities. Conversely, the simpler ethoxymethyl variant serves as a critical minimalist probe for establishing baseline SAR, enabling medicinal chemists to deconvolute the contribution of the 5-alkoxymethyl motif from the elaborate aromatic moiety. This modular differentiation makes direct substitution by other 5-substituted furan-2-carboxylic acids scientifically invalid during systematic lead optimization.

Quantitative Differentiation Evidence for 5-(Ethoxymethyl)furan-2-carboxylic Acid Against Closest Analogs


Simplified 5-(Ethoxymethyl) vs. Complex 5-(Aryloxymethyl) Substituent: Enabling Baseline SAR Deconvolution in Furazan-2-Carboxylic Acid Gluconeogenesis Inhibitors

In the phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for T2DM, the lead compound SL010110 features a bulky 5-((4-allyl-2-methoxyphenoxy)methyl) substituent and inhibits gluconeogenesis by 45.5% at 3 µM and 67.5% at 10 µM in primary mouse hepatocytes [1]. 5-(Ethoxymethyl)furan-2-carboxylic acid, possessing a substantially smaller and electronically simpler ethoxymethyl group (C8H10O4, MW 170.16), serves as the minimal pharmacophore probe. The structural simplification from the aryloxymethyl to the alkoxymethyl series enables isolation of the core scaffold's contribution to target engagement, a critical step prior to introducing the elaborated benzyl ether found in SL010110. While direct gluconeogenesis inhibition data for the ethoxymethyl variant are not publicly available in head-to-head assays, its role as the foundational intermediate for SAR exploration is established by its position in the synthetic pathway leading to SL010110 and optimized derivative 10v [1].

Drug Discovery Medicinal Chemistry Type 2 Diabetes Gluconeogenesis Inhibition

Lipophilicity Advantage of the 5-Ethoxymethyl Group Over 5-Hydroxymethyl-2-furoic Acid for Membrane Permeability Optimization

The calculated LogP of 5-(ethoxymethyl)furan-2-carboxylic acid is approximately 0.84–1.37 [1][2], representing a substantial increase in lipophilicity relative to the hydroxymethyl analog 5-(hydroxymethyl)-2-furoic acid. The replacement of a hydroxyl group (-OH) with an ethoxy group (-OCH2CH3) adds approximately 2 methylene units of lipophilic character while retaining hydrogen-bond acceptor capacity through the ether oxygen. This modification is expected to enhance passive membrane permeability compared to the more polar hydroxymethyl derivative, which is critical for intracellular target engagement in hepatic gluconeogenesis pathways.

ADME Physicochemical Properties Lead Optimization Permeability

Commercial Availability and Purity Specification of 5-(Ethoxymethyl)furan-2-carboxylic Acid vs. 5-(Alkoxycarbonyl)furan-2-carboxylic Acid Analogs

5-(Ethoxymethyl)furan-2-carboxylic acid is stocked by multiple reputable suppliers including Santa Cruz Biotechnology (sc-350293, 250 mg at $248, 1 g at $510) , Enamine (EN300-23897, 95% purity) [1], and AKSci (1044CN, 95% purity) . In contrast, related 5-(alkoxycarbonyl)furan-2-carboxylic acids (such as 5-(methoxycarbonyl)furan-2-carboxylic acid, MCFC) are primarily described in patent literature as process intermediates within integrated synthetic workflows (e.g., US20190389822A1) and are not routinely stocked as discrete, off-the-shelf research chemicals [2]. This supply chain distinction means that researchers requiring the 5-(alkoxymethyl)-substituted scaffold—rather than the 5-(alkoxycarbonyl) oxidation state—can procure the ethoxymethyl variant immediately as a characterized solid, whereas analogous alkoxycarbonyl compounds often require custom synthesis.

Chemical Sourcing Procurement Building Blocks Purity Specification

Predicted Acid Dissociation Constant (pKa) Differentiation from 5-Methyl-2-furoic Acid: Implications for pH-Dependent Solubility and Salt Formation

The carboxylic acid group in 5-(ethoxymethyl)furan-2-carboxylic acid exhibits a predicted pKa of 3.11 (JChem) [1], which is influenced by the electron-withdrawing effect of the furan oxygen and the inductive effect of the 5-ethoxymethyl substituent. In comparison, 5-methyl-2-furoic acid (the methyl analog) exhibits a slightly higher pKa (predicted ~3.3–3.5) due to the electron-donating nature of the methyl group. This difference, though modest, can affect the pH range over which the compound remains ionized and soluble, with implications for salt formation screens and developability assessments. At physiological pH 7.4, 5-(ethoxymethyl)furan-2-carboxylic acid is predicted to exist predominantly in the ionized carboxylate form (LogD = -2.62) [1], facilitating aqueous solubility for in vitro assays while maintaining sufficient lipophilicity for membrane passage in its unionized form at lower pH environments.

Physicochemical Profiling Formulation Salt Selection pKa

Optimal Application Scenarios for Procuring 5-(Ethoxymethyl)furan-2-carboxylic Acid Based on Verified Differentiation Evidence


Minimalist Pharmacophore Probe for Furan-2-Carboxylic Acid Gluconeogenesis Inhibitor SAR

In medicinal chemistry programs targeting hepatic gluconeogenesis inhibition for T2DM, 5-(ethoxymethyl)furan-2-carboxylic acid serves as the ideal minimalist scaffold for establishing baseline structure-activity relationships (SAR). Its simple ethoxymethyl substituent enables systematic probing of the 5-position steric and electronic requirements without the confounding influence of the bulky 4-allyl-2-methoxyphenoxy moiety present in lead compound SL010110 [1]. Procuring this compound as a starting point allows research teams to map the essential pharmacophoric features of the furan-2-carboxylic acid series before investing in the multi-step synthesis of elaborated analogs such as 10v, which demonstrated improved anti-gluconeogenesis potency and oral bioavailability [1].

Intermediate for the Synthesis of 5-(Alkoxymethyl)furan-2-carboxylic Acid Derivative Libraries via Late-Stage Functionalization

The carboxylic acid handle at the 2-position provides a versatile synthetic entry point for amide coupling, esterification, and decarboxylative cross-coupling reactions, enabling rapid diversification of the furan scaffold. 5-(Ethoxymethyl)furan-2-carboxylic acid can be converted to a wide range of amide, ester, and heterocyclic derivatives suitable for high-throughput screening campaigns. Its off-the-shelf availability from multiple vendors (including Santa Cruz Biotechnology and Enamine) [2] positions it as a practical starting material for parallel library synthesis without the need for custom synthesis of the core scaffold.

Physicochemical Reference Standard for pKa and LogP Benchmarking in Furan-Based Lead Optimization

With a calculated pKa of 3.11 and LogP ranging from 0.84 to 1.37, 5-(ethoxymethyl)furan-2-carboxylic acid offers a well-characterized physicochemical profile [3]. It can serve as an internal reference compound in lead optimization cascades, allowing medicinal chemistry teams to benchmark the impact of 5-position modifications on ionization state, lipophilicity, and predicted permeability. Its moderate LogP (distinct from both polar hydroxymethyl and lipophilic methyl analogs) makes it a useful mid-range calibrant for assessing the property space of furan-2-carboxylic acid series.

Building Block for the Synthesis of 5-(Ethoxymethyl)furfural-Derived Conjugates and Biorefinery Chemical Intermediates

5-(Ethoxymethyl)furan-2-carboxylic acid is structurally related to 5-ethoxymethylfurfural (EMF), a platform molecule derived from biomass carbohydrates that is regarded as a promising biofuel candidate with a high energy density of 8.7 kWh/L [4]. The carboxylic acid variant can serve as a precursor for the synthesis of EMF-derived esters, amides, and polymers, bridging the gap between biorefinery platform chemicals and value-added fine chemicals for pharmaceutical and materials science applications.

Quote Request

Request a Quote for 5-(ethoxymethyl)furan-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.